Home > Products > Screening Compounds P103888 > Flavopiridol hydrochloride
Flavopiridol hydrochloride - 131740-09-5

Flavopiridol hydrochloride

Catalog Number: EVT-253350
CAS Number: 131740-09-5
Molecular Formula: C21H21Cl2NO5
Molecular Weight: 438.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flavopiridol hydrochloride, a semisynthetic flavonoid, is derived from rohitukine, a natural alkaloid found in the stem bark of the Indian plant Dysoxylum binectariferum . Its chemical name is (–)-2-(2-chlorophenyl)- 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1- benzopyran-4-one hydrochloride . Flavopiridol hydrochloride serves as a significant research tool due to its potent inhibitory effects on cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation .

Rohitukine

Rohitukine is a naturally occurring chromone alkaloid. It is structurally similar to Flavopiridol hydrochloride, both being flavanoids. []

Rohitukine is considered structurally related to Flavopiridol hydrochloride due to their shared chromone core structure. [] The key difference between them is the presence of a 2-chlorophenyl group in Flavopiridol hydrochloride, while Rohitukine has a 2-methyl group at the corresponding position. []

L868276, also known as (-)-cis-5,7-dihydroxyphenyl-8-[4-(3-hydroxy-1-methyl)piperidinyl]-4H-1-benzopyran-4-one hydrochloride hemihydrate, is a potent inhibitor of cyclin-dependent kinases (CDKs). [, ]

L868276 is structurally related to Flavopiridol hydrochloride. They share a common flavone scaffold. [, ] Flavopiridol hydrochloride is a chlorinated form of L868276. [, ]

Quercetin

Quercetin is a polyhydroxylated flavone known to inhibit cyclin-dependent kinases (CDKs). []

Quercetin is structurally similar to Flavopiridol hydrochloride, as they both belong to the flavonoid class of compounds. []

Genistein

Genistein is a polyhydroxylated flavone recognized for its ability to inhibit cyclin-dependent kinases (CDKs). []

Genistein, similar to Flavopiridol hydrochloride, falls under the category of polyhydroxylated flavones. []

Classification

Flavopiridol hydrochloride is classified as an antineoplastic agent and a CDK inhibitor. Its mechanism of action involves interference with cell cycle progression, making it a candidate for cancer therapy, particularly in hematological malignancies such as leukemia and lymphoma .

Synthesis Analysis

The synthesis of flavopiridol hydrochloride involves several key steps, typically requiring around seven reactions. The initial synthesis can be traced back to 2′,6′-dihydroxyacetophenone, which undergoes acylation and rearrangement to form the flavone structure.

Key Steps in Synthesis:

  1. Acylation: The starting material is treated with benzoyl chlorides in the presence of a base (e.g., dimethylaminopyridine) to form diacylated products.
  2. Rearrangement: A Baker-Venkataraman rearrangement is employed to obtain the desired flavone structure.
  3. Nitration: Nitro groups are introduced via nitration reactions, followed by reduction steps to yield the amino derivatives.
  4. Final Hydrochloride Formation: The final step involves converting the base form into its hydrochloride salt for enhanced solubility and stability .
Molecular Structure Analysis

Flavopiridol hydrochloride has a molecular formula of C21H20ClN3O5C_{21}H_{20}ClN_{3}O_{5} and a molecular weight of approximately 401.84 g/mol. Its structure features a flavone backbone with various functional groups that contribute to its biological activity.

Structural Features:

  • Flavone Core: Characterized by a chromen-4-one structure.
  • Hydroxyl Groups: Present at specific positions that enhance its interaction with CDKs.
  • Piperidinyl Ring: A unique feature that distinguishes it from other flavonoids, contributing to its inhibitory activity against cyclin-dependent kinases .

The crystal structure has been elucidated in complex with cyclin-dependent kinase 2, revealing how it occupies the ATP-binding site, thus preventing substrate phosphorylation.

Chemical Reactions Analysis

Flavopiridol hydrochloride undergoes various chemical reactions that are pivotal for its therapeutic effects:

  1. Inhibition of Cyclin-Dependent Kinases: Flavopiridol selectively inhibits CDK1, CDK2, CDK4, and CDK6 with IC50 values around 41 nM. This inhibition leads to cell cycle arrest at the G1 phase .
  2. Induction of Apoptosis: It triggers apoptotic pathways in cancer cells by modulating anti-apoptotic proteins such as Mcl-1 and XIAP .
  3. Interaction with Growth Factor Receptors: Flavopiridol also inhibits epidermal growth factor receptor signaling pathways, further contributing to its anti-cancer properties .
Mechanism of Action

Flavopiridol's primary mechanism involves the inhibition of cyclin-dependent kinases which are essential for cell cycle progression. By binding to these kinases, flavopiridol prevents the phosphorylation of key substrates required for cell division.

Detailed Mechanism:

  • CDK Inhibition: Flavopiridol binds competitively at the ATP-binding site of CDKs, effectively blocking their activity.
  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest at G1 phase, preventing transition into S phase and thus halting proliferation.
  • Apoptosis Induction: The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic signals, leading to increased apoptosis in tumor cells .
Physical and Chemical Properties Analysis

Flavopiridol hydrochloride exhibits several notable physical and chemical properties:

  • Melting Point: Ranges from 186 °C to 190 °C.
  • Solubility: Poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The hydrochloride form enhances stability compared to the free base .

These properties are critical for its formulation in pharmaceutical applications.

Applications

Flavopiridol hydrochloride has significant applications in oncology:

  • Cancer Treatment: It is primarily explored for treating various cancers, including leukemia and lymphoma due to its ability to induce apoptosis and inhibit tumor growth.
  • Research Tool: Used extensively in research settings to study cell cycle regulation and apoptosis mechanisms.
  • Combination Therapy: Investigated for use in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types .
Introduction to Flavopiridol Hydrochloride in Oncological Research

Historical Development and Natural Origin as a Semi-Synthetic Flavonoid

Flavopiridol hydrochloride (chemical name: 2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride), also known by synonyms including alvocidib and L86-8275, represents a landmark in the development of cyclin-dependent kinase (CDK) inhibitors [3] [6]. Its discovery pathway originates from rohitukine, a chromone alkaloid isolated from the stem bark of Dysoxylum binectariferum Hiern., a plant indigenous to India and traditionally used in Ayurvedic medicine [1] [4]. This natural precursor provided the foundational chemical scaffold for semi-synthetic modification. Rohitukine itself is also found in related species including Amoora rohituka and Schumanniophyton problematicum, highlighting its botanical distribution [1].

The transformation of rohitukine into flavopiridol involved a seven-step synthetic process, resulting in a novel flavone structure distinct from other naturally occurring flavonoids like quercetin or genistein [1] [4]. This semi-synthetic derivation was crucial for imparting potent CDK-inhibitory activity. The resulting compound is characterized as a yellow crystalline solid with the molecular formula C₂₁H₂₁Cl₂NO₅ (molecular weight: 438.30 g/mol) and minimal aqueous solubility, though it dissolves readily in dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide [1] [3] [6]. Its melting point ranges between 186°C and 190°C [1].

Table 1: Key Characteristics of Flavopiridol Hydrochloride

PropertyDetail
Chemical Name2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride
SynonymsAlvocidib, L86-8275, HMR 1275, NSC 649890
Molecular FormulaC₂₁H₂₁Cl₂NO₅
Molecular Weight438.30 g/mol
Natural PrecursorRohitukine (from Dysoxylum binectariferum, Amoora rohituka, Schumanniophyton spp.)
SolubilityLow in water; soluble in DMSO, ethanol, dimethyl formamide
Crystal Structure FeatureBinds CDK2 ATP-binding pocket via flavone nucleus and 3-hydroxy-1-methylpiperidinyl (D-ring)

The critical structural determinant conferring potent CDK inhibition, absent in simpler flavonoids, is the 3-hydroxy-1-methylpiperidinyl ring (D-ring). Crystallographic studies of flavopiridol bound to CDK2 revealed this moiety facilitates specific interactions within the ATP-binding pocket of the kinase domain [1] [6]. This structural insight explained the significantly enhanced kinase inhibitory activity of flavopiridol compared to its natural precursor rohitukine and other flavonoids lacking this modification, establishing a key structure-activity relationship (SAR) [1]. The semi-synthetic strategy successfully transformed a natural product lead into a molecule with tailored, potent biological activity against cancer targets.

Significance in Targeted Cancer Therapy: From Preclinical Discovery to Early Clinical Exploration

Flavopiridol hydrochloride emerged as the first potent CDK inhibitor to progress into clinical trials, marking a paradigm shift in targeted cancer therapy development [2] [8]. Its primary mechanism involves potent, competitive inhibition of ATP binding to multiple cyclin-dependent kinases, classifying it as a pan-CDK inhibitor. Reported in vitro IC₅₀ values are 6-25 nM for CDK9, 84-200 nM for CDK2, and generally below 0.85 µM for CDK1, CDK4, CDK5, and CDK7 [6] [8]. This broad-spectrum kinase inhibition translates into multifaceted anticancer effects:

  • Cell Cycle Arrest: By inhibiting CDKs 1, 2, 4, and 6, flavopiridol disrupts cell cycle progression at both the G1/S and G2/M checkpoints. Inhibition prevents phosphorylation of retinoblastoma (Rb) protein and downregulates cyclins (D1, D3, E, A), halting cycle progression [1] [4]. This cytostatic effect was observed across a broad panel of over 60 human tumor cell lines, with growth inhibition IC₅₀ values ranging from 25 to 160 nM, independent of tumor p53, Rb, cyclin D1, or p16 status [1] [4] [8].
  • Transcriptional Inhibition: Potent inhibition of CDK9 (a component of the positive transcription elongation factor b, P-TEFb) suppresses phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. This impedes transcriptional elongation, reducing levels of short-lived oncoproteins like Mcl-1 and cyclin D1, crucial for cancer cell survival [1] [8].
  • Apoptosis Induction: Flavopiridol triggers programmed cell death through both caspase-dependent and independent pathways. Key mechanisms include downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, XIAP, survivin, Mcl-1), activation of caspases (3, 7, 9), increased Bax/Bcl-2 ratio, and disruption of survivin phosphorylation [1] [5] [7]. Notably, it induces apoptosis even in quiescent or slow-cycling cancer cells and those with deficient p53 or pRb, expanding its potential utility [1] [7] [8]. In cholangiocarcinoma (CCA) models, flavopiridol induced caspase-dependent apoptosis as the primary mechanism suppressing tumor growth, confirmed both in vitro and in xenograft models [5].
  • Antiangiogenic & Antimetastatic Effects: Flavopiridol downregulates vascular endothelial growth factor (VEGF) mRNA stability and protein expression, potentially inhibiting tumor angiogenesis. It also modulates signaling pathways associated with tumor metastasis [1] [8].

Beyond single-agent activity, flavopiridol demonstrates significant synergy with conventional chemotherapy in a sequence-dependent manner. Synergy is most pronounced when chemotherapy precedes flavopiridol administration:

  • DNA-Damaging Agents (e.g., Gemcitabine, Cytarabine): Chemotherapy-induced S-phase arrest creates a vulnerability. Subsequent flavopiridol inhibits CDKs, preventing E2F-1 phosphorylation degradation. Persistent E2F-1 activity drives aberrant apoptosis [2] [4] [8]. This mechanistic rationale underpinned promising Phase I trials of sequential gemcitabine → flavopiridol [2] [10].
  • Microtubule-Targeting Agents (e.g., Paclitaxel, Docetaxel): Flavopiridol inhibits CDK1 (cyclin B-cdk1), accelerating exit from aberrant mitosis caused by taxanes. It also suppresses survivin phosphorylation, preventing its stabilization and the protection it confers post-taxane exposure, thereby enhancing cell death [2] [4] [8]. This synergy was explored in Phase I trials for non-small cell lung cancer (NSCLC) [2] [4].
  • Epigenetic Modulators (e.g., SAHA, Depsipeptide): Marked increases in apoptosis occur when differentiating agents are combined with flavopiridol [4].

Table 2: Synergistic Mechanisms of Flavopiridol Hydrochloride with Chemotherapeutics

Chemotherapeutic ClassExample AgentsMechanism of Synergy with FlavopiridolClinical Trial Context
AntimetabolitesGemcitabine, CytarabineFlavopiridol post-chemo disrupts E2F-1 phosphorylation degradation, prolonging pro-apoptotic activity.Phase I: Sequential Gem → Flavopiridol
TaxanesPaclitaxel, DocetaxelFlavopiridol inhibits CDK1, accelerating exit from taxane-induced abnormal mitosis & blocks survivin stabilization.Phase I: Sequential Docetaxel → Flavopiridol (NSCLC)
Topoisomerase InhibitorsIrinotecan, TopotecanSequence-dependent synergy (Flavopiridol after chemo enhances apoptosis).Phase II: GI cancers, Germ cell tumors
Alkylating AgentsCisplatin, MitoxantroneFlavopiridol enhances chemo-induced apoptosis, potentially via transcriptional suppression (Mcl-1).Phase II: AML, Ovarian cancer

Despite potent preclinical activity against diverse cancers (leukemias, lymphomas, prostate, breast, lung, bladder, liver, cholangiocarcinoma), clinical efficacy as a single agent in solid tumors proved modest in early trials using prolonged (72-hour) low-dose infusions targeting nanomolar concentrations [2] [4] [8]. This led to a critical shift in clinical strategy: recognition that achieving micromolar concentrations via shorter infusions or loading doses followed by maintenance infusions was likely necessary for optimal target inhibition and efficacy [2] [4] [10]. Numerous trials adopted these pharmacologically guided schedules.

A significant challenge identified early is the development of resistance. Preclinical models, such as FP-resistant DU145 prostate cancer cells (DU145FP), revealed adaptive mechanisms including metabolic reprogramming towards glycolysis (Warburg effect), accumulation of mitochondrial lesions, upregulation of anti-apoptotic proteins, enhanced expression of cancer stem cell (CSC) biomarkers (e.g., CD44, ALDH), slow-cycling phenotypes, and increased migratory potential [7]. Overexpression of Mcl-1 has also been specifically linked to resistance in hematological malignancies [8]. These resistance phenotypes highlight the adaptability of cancer cells and underscore the need for rational combination strategies.

Consequently, flavopiridol's most promising clinical role evolved towards combination therapy. Its ability to sensitize tumor cells to apoptosis induced by diverse agents (chemotherapy, targeted therapies, epigenetic modulators) provides a strong mechanistic foundation. Over 50 clinical trials have investigated flavopiridol, alone or combined, in various cancers [9]. Notably, impressive complete response rates (e.g., 45/45 in one study, 76/109 in another) were observed in acute myeloid leukemia (AML) trials combining flavopiridol with cytarabine and mitoxantrone [9], demonstrating proof-of-concept for its synergistic potential in specific contexts. Ongoing research focuses on refining combinations, understanding resistance mechanisms, and identifying predictive biomarkers.

Properties

CAS Number

131740-09-5

Product Name

Flavopiridol hydrochloride

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1

InChI Key

LGMSNQNWOCSPIK-KELGLJHESA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Synonyms

Alvocidib; Alvocidib hydrochloride; Flavopiridol; HL 275; HL-275; HMR 1275; HMR-1275; L 86 8275; L86-8275; MDL 107,826A; MDL 107826A; MDL-107826A; NSC 649890.;2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Isomeric SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.